(1S,3S)-3-phenylcyclohexan-1-amine
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Overview
Description
(1S,3S)-3-phenylcyclohexan-1-amine is a chiral amine compound characterized by a cyclohexane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-phenylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form 3-phenylcyclohexanol.
Reduction: The hydroxyl group of 3-phenylcyclohexanol is then converted to an amine group through reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as the formation of amides or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Amides or ureas.
Scientific Research Applications
(1S,3S)-3-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,3S)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-phenylcyclohexan-1-amine: This is a diastereomer of (1S,3S)-3-phenylcyclohexan-1-amine with different stereochemistry.
3-phenylcyclohexan-1-amine: This compound lacks the chiral centers present in this compound.
Cyclohexylamine: A simpler amine compound with a cyclohexane ring but no phenyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1S,3S)-3-phenylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUDCMOPMVAIB-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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